1-[4-(isopropylthio)butoxy]-4-nitrobenzene
Overview
Description
1-[4-(isopropylthio)butoxy]-4-nitrobenzene, also known as Isonitrothiophene, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the nitrothiophene family, which is known for its diverse range of biological and pharmacological properties. In
Mechanism of Action
The mechanism of action of 1-[4-(isopropylthio)butoxy]-4-nitrobenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(isopropylthio)butoxy]-4-nitrobenzene has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including neuronal cells, immune cells, and cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(isopropylthio)butoxy]-4-nitrobenzene in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a safer and more practical option for in vitro and in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 1-[4-(isopropylthio)butoxy]-4-nitrobenzene. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action and therapeutic potential of this compound in these diseases. Another area of interest is the development of novel synthetic methods for the production of this compound, which could improve its yield and purity.
Conclusion
In conclusion, 1-[4-(isopropylthio)butoxy]-4-nitrobenzene is a chemical compound with promising potential for scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for the study of various diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential, as well as to develop improved synthetic methods for its production.
Scientific Research Applications
1-[4-(isopropylthio)butoxy]-4-nitrobenzene has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11(2)18-10-4-3-9-17-13-7-5-12(6-8-13)14(15)16/h5-8,11H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBVMIODHQFBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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